

incorporating morpholine scaffolds into small molecule libraries

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Compound of Interest

Compound Name: *(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate*

CAS No.: 1187929-33-4

Cat. No.: B1521831

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Application Note: Strategic Incorporation of Morpholine Scaffolds in Small Molecule Library Design

Executive Summary

This guide details the strategic integration of morpholine scaffolds into small molecule libraries for drug discovery. Morpholine (

) is a "privileged structure" widely utilized to optimize pharmacokinetic (PK) profiles. Its unique combination of a basic nitrogen (

) and an ether oxygen allows it to modulate lipophilicity (

), enhance aqueous solubility, and serve as a metabolic "soft spot" blocker. This document provides validated protocols for installing morpholine moieties via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

), alongside decision-making frameworks for library design.

Strategic Rationale: The Morpholine Advantage

In library design, the morpholine ring is rarely just a passive linker; it is a functional tool used to correct physicochemical liabilities in lead compounds.

Mechanistic Insights:

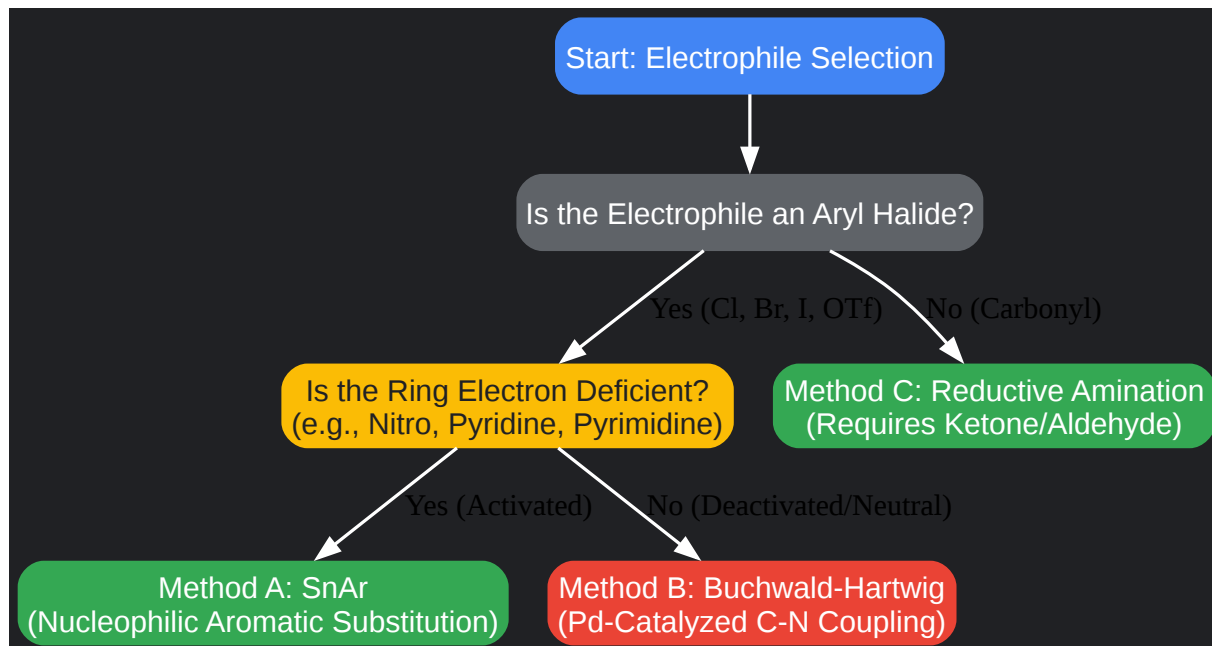
- **Solubility Modulation:** Unlike the highly lipophilic piperidine or cyclohexane rings, morpholine introduces a polar ether oxygen. This lowers the calculated LogP (cLogP) by approximately 1.0–1.5 log units compared to piperidine, significantly improving aqueous solubility without sacrificing membrane permeability.
- **Metabolic Stability:** Morpholine is frequently employed to block metabolic oxidation.^[1] Replacing a metabolically labile piperazine or piperidine with morpholine often reduces clearance rates by mitigating N-oxidation or ring hydroxylation.
- **Hydrogen Bonding:** The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the protonated amine (at physiological pH) can interact with conserved aspartate/glutamate residues in target active sites (e.g., the hinge region of kinases).

Table 1: Physicochemical Comparison of Common Nitrogen Heterocycles

Scaffold	Structure Type	Approx. LogP (vs Benzene)	H-Bond Acceptors	pKa (Conjugate Acid)	Primary Utility
Morpholine	1,4-oxazinane	-0.8 to -1.2	2 (N, O)	-8.3	Solubility, Metabolic Stability
Piperidine	Cyclic Amine	+0.6	1 (N)	-11.2	Basicity, Lipophilicity
Piperazine	1,4-diazacyclohexane	-1.0	2 (N, N)	-9.8	Linker, High Basicity
Pyrrolidine	5-membered Amine	+0.2	1 (N)	-11.3	Steric Compactness

Decision Logic for Synthetic Route Selection

Selecting the correct synthetic methodology is critical for library success rates. The choice depends heavily on the electronic nature of the electrophile (the scaffold core).



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Figure 1: Decision tree for selecting the optimal morpholine incorporation strategy based on scaffold electronics.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides and electron-rich scaffolds.

This protocol utilizes RuPhos, a dialkylbiaryl phosphine ligand specifically optimized for secondary amines like morpholine. It prevents

-hydride elimination and promotes reductive elimination, ensuring high yields even with sterically hindered substrates.

Reagents:

- Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0))

- Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
- Base: NaOtBu (Sodium tert-butoxide) - Note: Use if functional groups are base-sensitive.
- Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

- Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with:
 - Aryl Halide (1.0 equiv, e.g., 0.5 mmol)
 - Morpholine (1.2 equiv)^[2]
 - (1.4 equiv)
 - (1.0 mol% Pd)
 - RuPhos (2.0 mol% - maintain 1:1 to 1:2 Pd:Ligand ratio)
- Solvation: Add anhydrous Toluene (concentration 0.2 M). Seal the vial with a Teflon-lined cap.
- Reaction: Heat the block to 100°C for 12–18 hours.
 - Validation Check: Monitor by LC-MS. Look for the disappearance of the aryl halide peak. If de-halogenation (reduction) is observed, switch solvent to t-Amyl alcohol.
- Workup: Cool to room temperature. Filter the mixture through a small pad of Celite/Silica to remove Pd black. Elute with EtOAc.
- Purification: Concentrate in vacuo. For libraries, use reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Nucleophilic Aromatic Substitution ()

Best for: Electron-deficient scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes).

Step-by-Step Methodology:

- Preparation: Dissolve the activated Aryl Halide (1.0 equiv) in DMF or DMSO (0.5 M).
- Addition: Add Morpholine (1.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
- Reaction: Stir at 60–80°C for 2–4 hours.

- Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react at Room Temperature.

- Workup: Dilute with water (5x volume) to precipitate the product (if solid) or extract with EtOAc.

- Validation:

products are often clean enough for direct biological screening after evaporation, provided the excess morpholine is removed (volatile).

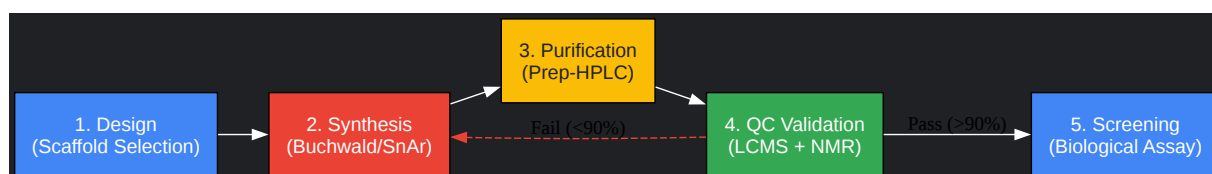
Quality Control & Library Validation

Trustworthiness in library synthesis relies on rigorous QC. A "pass" in a library context requires more than just purity; it requires structural verification.

Validation Workflow:

- LC-MS (Liquid Chromatography-Mass Spectrometry):
 - Requirement: >90% Purity (UV 254 nm).
 - Mass Check: Identify peak.

- Common Failure Mode: If Mass = M+16, suspect N-oxidation during workup. If Mass = M-Halide+1, suspect Pd-catalyzed dehalogenation.
- -NMR (Diagnostic Signals):
 - Morpholine protons appear as two distinct triplets (or broad multiplets) around 3.6–3.8 ppm () and 2.9–3.1 ppm ().
 - Shift Logic: If the morpholine is attached to an electron-withdrawing group, the N-methylene protons will shift downfield toward 3.4 ppm.



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Figure 2: Iterative workflow for high-throughput library generation.

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